molecular formula C8H18N2O3 B2722110 tert-butyl N-(2-aminoethyl)-N-methoxycarbamate CAS No. 1780612-95-4

tert-butyl N-(2-aminoethyl)-N-methoxycarbamate

Cat. No.: B2722110
CAS No.: 1780612-95-4
M. Wt: 190.243
InChI Key: RYQVRDVMDRPZJA-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate: is a chemical compound with the molecular formula C8H18N2O2. It is a derivative of ethylenediamine, where one of the amine groups is protected by a tert-butyl carbamate group. This compound is often used in organic synthesis as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-methoxycarbamate typically involves the reaction of ethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carbamates or reduced to yield amines.

    Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form ethylenediamine and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution: Various substituted carbamates.

    Oxidation: Oxidized carbamates.

    Reduction: Amines.

    Hydrolysis: Ethylenediamine and tert-butyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups without interference from the protected amine.

Biology: In biological research, this compound is used to modify peptides and proteins, enhancing their stability and solubility. It is also employed in the synthesis of biologically active molecules.

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require selective protection of amine groups during their synthesis.

Industry: In the industrial sector, this compound is used in the production of polymers and resins, where it acts as a cross-linking agent to improve material properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-methoxycarbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl carbamate group is stable under a variety of conditions but can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

    tert-Butyl N-(2-mercaptoethyl)carbamate: Similar in structure but contains a thiol group instead of an amine.

    N-Boc-ethylenediamine: Another derivative of ethylenediamine with a tert-butyl carbamate protecting group.

    tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Contains a methyl group instead of a methoxy group.

Uniqueness: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate is unique due to its methoxy group, which provides different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-methoxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQVRDVMDRPZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780612-95-4
Record name tert-butyl N-(2-aminoethyl)-N-methoxycarbamate
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